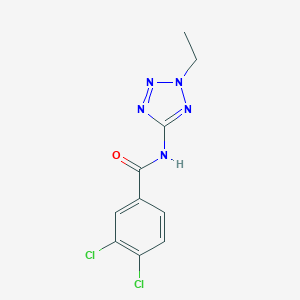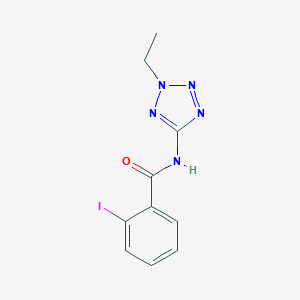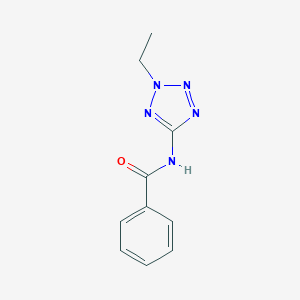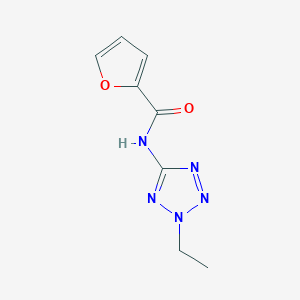![molecular formula C22H18N4O3 B244601 N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). The compound also exhibits significant free radical scavenging activity, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound also exhibits significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, it has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is its versatility in various fields of scientific research. The compound exhibits significant antioxidant, anti-inflammatory, and anti-cancer properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in aqueous systems.
将来の方向性
There are several future directions for the research on N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide. One of the potential areas of research is the development of new synthetic methods for the compound that can improve its solubility in water. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases. The compound's potential as a fluorescent probe for the detection of ROS in biological systems also warrants further investigation. Additionally, the compound's potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases should be explored further.
Conclusion:
In conclusion, N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is a versatile chemical compound that has potential applications in various fields of scientific research. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the compound's mechanism of action and potential applications.
合成法
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the condensation of 2-(4-methylphenyl) benzotriazole with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography.
科学的研究の応用
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
特性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-13-3-6-16(7-4-13)26-24-18-9-14(2)17(11-19(18)25-26)23-22(27)15-5-8-20-21(10-15)29-12-28-20/h3-11H,12H2,1-2H3,(H,23,27) |
InChIキー |
ZDVBIIWFKKFGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
正規SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)

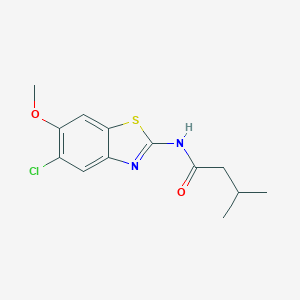
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
